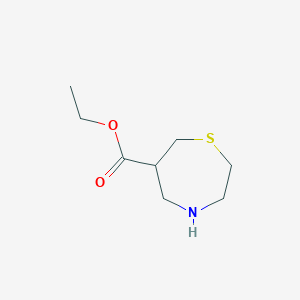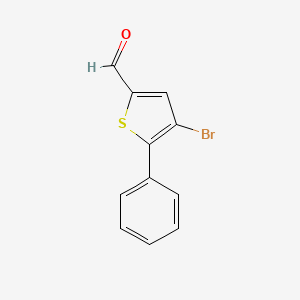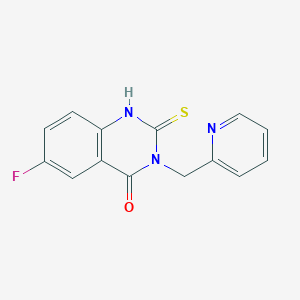
6-fluoro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
6-fluoro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a quinazolinone derivative that has shown promising results in various studies, making it an interesting topic for further investigation.
Scientific Research Applications
Photocatalytic Activity
6-Fluoro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one and its derivatives have been explored for their potential in photocatalytic activities. Gao et al. (2020) developed a PIFA-mediated Hofmann reaction to construct various potential photocatalytically active 6H-pyrido[1,2-c]quinazolin-6-one derivatives. These derivatives are seen as promising for developing novel organic fluorophore structures and superior photocatalysts in organic transformations (Gao et al., 2020).
Antitumor Activity
The quinazolinone compounds, including those related to this compound, have shown significant antitumor activity. El Sayed et al. (2016) reported the synthesis of novel 6-iodo-2-(pyridin-3/4-yl)-3-substituted quinazolin-4-one derivatives, exhibiting exceptional antitumor activity against various cancer cell lines (El Sayed et al., 2016).
Atrial Fibrillation Treatment
In the realm of cardiac health, derivatives of this compound have been investigated for their potential in treating atrial fibrillation. Gunaga et al. (2017) developed 5-[5-phenyl-4-(pyridin-2-ylmethylamino)quinazolin-2-yl]pyridine-3-sulfonamide as a lead compound for this purpose, showing promising effects in rabbit and canine pharmacodynamic models (Gunaga et al., 2017).
Antibacterial Properties
The antibacterial properties of quinazolinone derivatives have also been a subject of research. Raval et al. (2012) synthesized new pyrazolyl-oxopropyl-quinazolin-4(3H)-one derivatives with notable antimicrobial activity, highlighting the potential of these compounds in addressing bacterial infections (Raval et al., 2012).
Chemical Sensors
In analytical chemistry, derivatives of this compound have been explored as chemical sensors. Pandey et al. (2012) developed ferrocene derivatives of quinazoline, including 6-ferrocenyl-5,6-dihydro[4,5]imidazo[1,2-c]quinazoline, which acted as multichannel chemosensors selectively for Hg²⁺ and Pb²⁺ ions in aqueous environments (Pandey et al., 2012).
Properties
IUPAC Name |
6-fluoro-3-(pyridin-2-ylmethyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3OS/c15-9-4-5-12-11(7-9)13(19)18(14(20)17-12)8-10-3-1-2-6-16-10/h1-7H,8H2,(H,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHMONCXPGEGHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CN2C(=O)C3=C(C=CC(=C3)F)NC2=S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(3,5-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B2369032.png)
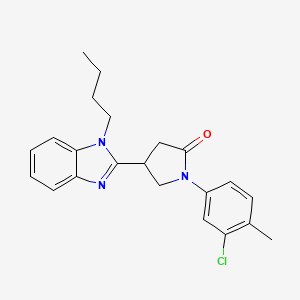

![5-Methyl-7-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2369035.png)
![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2369036.png)
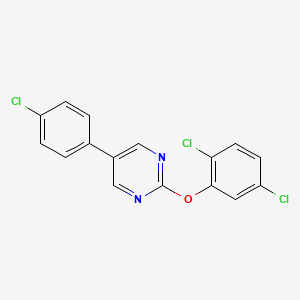
![1-[[1-(Oxan-4-yl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2369038.png)
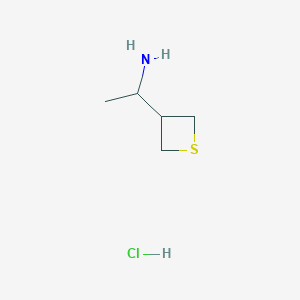

![2-(4-ethoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}isoquinolin-1(2H)-one](/img/structure/B2369047.png)
![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-cyclohexylacetamide](/img/structure/B2369049.png)
